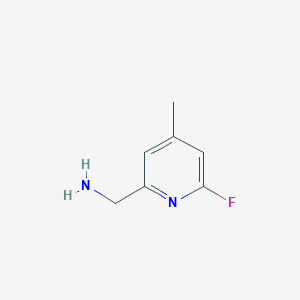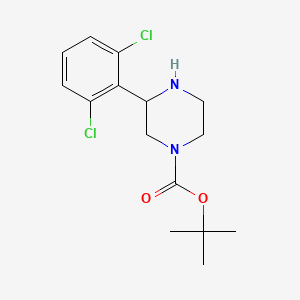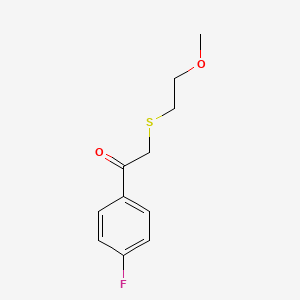
4-((tert-Butoxycarbonyl)amino)-2-naphthoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[(tert-butoxy)carbonyl]amino}naphthalene-2-carboxylic acid: is an organic compound that features a naphthalene ring substituted with a tert-butoxycarbonyl (Boc) protected amine and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-{[(tert-butoxy)carbonyl]amino}naphthalene-2-carboxylic acid typically involves the protection of an amine group with a tert-butoxycarbonyl (Boc) group. The Boc group is introduced using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The naphthalene ring is then functionalized to introduce the carboxylic acid group.
Industrial Production Methods: Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with careful control of reaction parameters to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 4-{[(tert-butoxy)carbonyl]amino}naphthalene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The naphthalene ring can be oxidized under specific conditions to introduce additional functional groups.
Reduction: The carboxylic acid group can be reduced to an alcohol or other derivatives.
Substitution: The Boc-protected amine can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Products may include naphthoquinones or other oxidized derivatives.
Reduction: Products may include alcohols or other reduced forms of the carboxylic acid group.
Substitution: Products will depend on the nucleophile used, resulting in various substituted derivatives.
Scientific Research Applications
Chemistry: In organic synthesis, 4-{[(tert-butoxy)carbonyl]amino}naphthalene-2-carboxylic acid is used as an intermediate in the preparation of more complex molecules. The Boc-protected amine allows for selective deprotection and further functionalization.
Biology and Medicine: This compound can be used in the development of pharmaceuticals, particularly in the design of molecules that interact with biological targets. The Boc group provides stability during synthetic steps and can be removed under mild conditions to reveal the free amine.
Industry: In the chemical industry, this compound may be used in the synthesis of dyes, pigments, and other materials that require a naphthalene core structure.
Mechanism of Action
The mechanism of action for 4-{[(tert-butoxy)carbonyl]amino}naphthalene-2-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may interact with enzymes or receptors, with the Boc group providing protection during synthesis and being removed to reveal the active amine . The naphthalene ring can participate in π-π interactions with aromatic residues in proteins, influencing binding affinity and specificity.
Comparison with Similar Compounds
- 4-{[(tert-butoxy)carbonyl]amino}-3-methyl-1,2-thiazole-5-carboxylic acid
- 4-{[(tert-butoxy)carbonyl]amino}-3-methyl-1,2-thiazole-5-carboxylic acid
Comparison: Compared to similar compounds, 4-{[(tert-butoxy)carbonyl]amino}naphthalene-2-carboxylic acid is unique due to its naphthalene core, which provides distinct electronic and steric properties. The presence of the Boc-protected amine and carboxylic acid groups allows for versatile synthetic modifications, making it a valuable intermediate in various chemical and pharmaceutical applications .
Properties
CAS No. |
2137725-80-3 |
|---|---|
Molecular Formula |
C16H17NO4 |
Molecular Weight |
287.31 g/mol |
IUPAC Name |
4-[(2-methylpropan-2-yl)oxycarbonylamino]naphthalene-2-carboxylic acid |
InChI |
InChI=1S/C16H17NO4/c1-16(2,3)21-15(20)17-13-9-11(14(18)19)8-10-6-4-5-7-12(10)13/h4-9H,1-3H3,(H,17,20)(H,18,19) |
InChI Key |
PSGLEYOEYUWSBH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=CC2=CC=CC=C21)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![n4,n4-Dipropylbenzo[c][1,2,5]oxadiazole-4,7-diamine](/img/structure/B13539453.png)
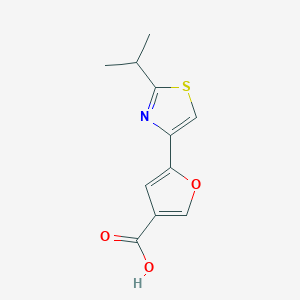
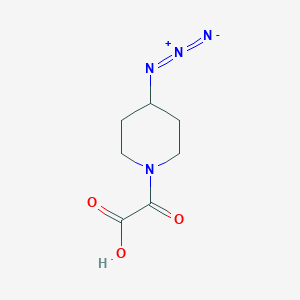
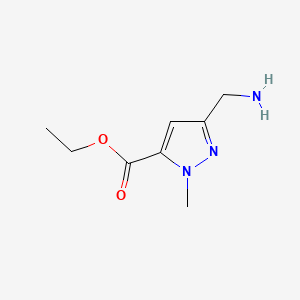
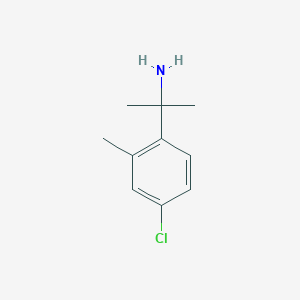

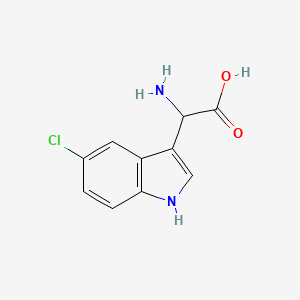
![Tert-butyl2-[(piperidin-4-yl)methyl]pyrrolidine-1-carboxylate](/img/structure/B13539481.png)
![(2,2-Difluorospiro[2.2]pentan-1-yl)methanamine](/img/structure/B13539499.png)
![rac-tert-butyl 4-[(1R,2R)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]piperidine-1-carboxylate](/img/structure/B13539501.png)
